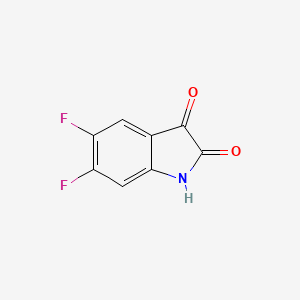

5,6-Difluoroindoline-2,3-dione

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

5,6-difluoro-1H-indole-2,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H3F2NO2/c9-4-1-3-6(2-5(4)10)11-8(13)7(3)12/h1-2H,(H,11,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FQIJOGDQWRLSQW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C2C(=CC(=C1F)F)NC(=O)C2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H3F2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401003691 | |

| Record name | 5,6-Difluoro-3-hydroxy-2H-indol-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401003691 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

183.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

83684-73-5 | |

| Record name | 5,6-Difluoro-3-hydroxy-2H-indol-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401003691 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Contextualizing the Indoline 2,3 Dione Core in Organic Synthesis

The indoline-2,3-dione, or isatin (B1672199), framework is a privileged heterocyclic motif that forms the structural basis of a vast array of natural products, pharmaceuticals, and functional materials. iucr.org Its inherent reactivity and synthetic versatility have made it a cornerstone in the construction of complex molecular architectures. The dicarbonyl functionality at the 2- and 3-positions provides a rich platform for a wide range of chemical transformations, including condensations, additions, and ring-opening reactions.

This reactivity has been harnessed by chemists to synthesize a diverse library of compounds with a broad spectrum of biological activities. ddtjournal.com Derivatives of indoline-2,3-dione have been investigated for their potential as antitumor, antimicrobial, and antiviral agents. ddtjournal.comresearchgate.net The ability to readily modify the core structure at various positions allows for the fine-tuning of its pharmacological profile, making it an attractive scaffold in drug discovery programs. nih.gov

Strategic Significance of Fluorine Substitution in Heterocyclic Chemistry

The introduction of fluorine into heterocyclic compounds is a well-established strategy in medicinal chemistry and materials science to enhance molecular properties. benthamscience.comnumberanalytics.com The unique characteristics of the fluorine atom, such as its small size, high electronegativity, and the strength of the carbon-fluorine bond, can profoundly influence a molecule's physical, chemical, and biological behavior. researchgate.netnumberanalytics.com

Strategically placing fluorine atoms on a heterocyclic ring can lead to several advantageous effects. These include:

Enhanced Metabolic Stability: The C-F bond is significantly stronger than a C-H bond, making it more resistant to metabolic oxidation. This can lead to an increased half-life of a drug molecule in the body. researchgate.netbenthamscience.com

Increased Lipophilicity: The introduction of fluorine can increase a molecule's lipophilicity, which can improve its ability to cross cell membranes and enhance its bioavailability. researchgate.net

Modulation of pKa: Fluorine's strong electron-withdrawing nature can alter the acidity or basicity of nearby functional groups, which can impact a molecule's interaction with biological targets. beilstein-journals.orgnih.gov

Conformational Control: The presence of fluorine can influence the preferred conformation of a molecule, which can be critical for its binding affinity to a specific receptor or enzyme. beilstein-journals.orgnih.gov

Overview of 5,6 Difluoroindoline 2,3 Dione As a Central Research Target

Established Synthetic Pathways for Indoline-2,3-dione Scaffolds

The synthesis of the indoline-2,3-dione core, commonly known as isatin, has been a subject of extensive research for over a century. These methods provide the foundational chemistry upon which the synthesis of substituted derivatives, including this compound, is based.

Cyclization Reactions via Isonitrosoacetanilides

The general reaction conditions for the Sandmeyer synthesis are summarized in the table below:

| Step | Reagents | Solvent | Temperature | Yield |

| Isonitrosoacetanilide Formation | Aniline (B41778), Chloral (B1216628) hydrate (B1144303), Hydroxylamine (B1172632) hydrochloride | Aqueous Sodium Sulfate (B86663) | Reflux | - |

| Cyclization | Isonitrosoacetanilide, Concentrated Sulfuric Acid | - | 60-80°C | >75% (overall) |

Approaches Utilizing Anilines as Starting Materials

Another significant approach that starts from anilines is the Stolle synthesis. irapa.orgbiomedres.usijcmas.com This method is considered a primary alternative to the Sandmeyer procedure. irapa.org In the Stolle synthesis, a primary or secondary arylamine is reacted with oxalyl chloride to form a chlorooxalylanilide intermediate. irapa.orgbiomedres.usijcmas.com This intermediate is then cyclized in the presence of a Lewis acid, such as aluminum chloride, boron trifluoride etherate, or titanium tetrachloride, to yield the corresponding N-substituted or unsubstituted isatin. irapa.orgbiomedres.usijcmas.com

A comparison of the Sandmeyer and Stolle methods is presented below:

| Method | Key Reagents | Intermediate | Cyclization Agent | Key Advantages |

| Sandmeyer | Aniline, Chloral hydrate, Hydroxylamine HCl | Isonitrosoacetanilide | Concentrated H₂SO₄ | Good for electron-withdrawing groups on aniline. irapa.orgscielo.br |

| Stolle | Aniline, Oxalyl chloride | Chlorooxalylanilide | Lewis Acid (e.g., AlCl₃, BF₃·Et₂O) | Effective for N-substituted isatins. irapa.orgbiomedres.us |

Specific Routes to this compound Synthesis

The introduction of two fluorine atoms at the 5- and 6-positions of the indoline-2,3-dione ring requires specific synthetic strategies, often adapting the established methods to fluorinated precursors.

Multi-Step Synthesis from Fluorinated Aniline Precursors

The most direct and documented synthesis of this compound utilizes 3,4-difluoroaniline (B56902) as the starting material, following a pathway analogous to the Sandmeyer synthesis. google.com In this multi-step process, an aqueous solution of 3,4-difluoroaniline and hydroxylamine hydrochloride in the presence of hydrochloric acid is reacted with an aqueous solution of chloral hydrate and sodium sulfate at reflux temperature. google.com This reaction forms the intermediate, N-(3,4-difluorophenyl)-2-(hydroxyimino)acetamide. google.com

This intermediate is then cyclized by heating with concentrated sulfuric acid. google.com Specifically, the N-(3,4-difluorophenyl)-2-(hydroxyimino)acetamide is added portionwise to concentrated sulfuric acid while maintaining the temperature between 60°C and 70°C. The reaction mixture is then heated to 80°C for a short period to complete the cyclization. google.com Pouring the reaction mixture onto crushed ice precipitates the final product, 5,6-difluoro-1H-indole-2,3-dione. google.com A Chinese patent describes a similar process where trifluoromethanesulfonic acid is used for the cyclization, reportedly leading to a high yield of 90.0% over the two steps. google.com

A summary of a reported synthesis is provided in the table below:

| Step | Reactants | Reagents | Temperature | Product | Yield |

| 1 | 3,4-Difluoroaniline | Chloral hydrate, Hydroxylamine HCl, HCl, Na₂SO₄ | Reflux | N-(3,4-difluorophenyl)-2-(hydroxyimino)acetamide | - |

| 2 | N-(3,4-difluorophenyl)-2-(hydroxyimino)acetamide | Concentrated H₂SO₄ | 60-80°C | 5,6-Difluoro-1H-indole-2,3-dione | - |

| 2 (alternative) | N-(3,4-difluorophenyl)-2-(hydroxyimino)acetamide | Trifluoromethanesulfonic acid | 85-90°C | 5,6-Difluoro-1H-indole-2,3-dione | 90.0% (for two steps) google.com |

Regioselective Halogenation and Fluorination Strategies

While the synthesis from a pre-fluorinated aniline is the most direct route, another theoretical approach involves the regioselective introduction of fluorine onto an existing indoline-2,3-dione scaffold. Direct electrophilic fluorination of an unsubstituted isatin is challenging due to the deactivating nature of the carbonyl groups and the potential for multiple products.

A more plausible, though not explicitly reported for the 5,6-difluoro derivative, strategy would involve the fluorination of a suitably substituted isatin. For instance, the electrophilic fluorination of 5-fluoroindoline-2,3-dione could potentially yield the 5,6-difluoro product, although controlling the regioselectivity to favor the 6-position over the 7-position would be a significant challenge. Electrophilic fluorinating agents like Selectfluor® are used for the fluorination of indole (B1671886) rings, often with high regioselectivity depending on the existing substituents and reaction conditions.

Another hypothetical route could involve a halogenation-fluorination sequence. For example, regioselective bromination of an indole precursor followed by a nucleophilic fluorination reaction (e.g., using KF with a copper or palladium catalyst) is a known strategy for introducing fluorine into aromatic rings. However, applying this to the specific synthesis of this compound has not been detailed in the available literature.

Metal-Catalyzed Synthetic Procedures

Modern synthetic organic chemistry has seen a surge in the use of transition-metal catalysis for the formation of carbon-heteroatom and carbon-carbon bonds. While specific metal-catalyzed syntheses for this compound are not prominently reported, analogous reactions suggest potential pathways.

Palladium-catalyzed reactions are widely used for the synthesis of indole derivatives. rsc.orgacs.orgbohrium.comresearchgate.net For instance, palladium-catalyzed C-H functionalization could theoretically be employed to introduce fluorine atoms onto the indole ring system. acs.orgnih.gov Palladium catalysts are also used in coupling reactions that could form the indole ring from appropriately fluorinated precursors. bohrium.com

Rhodium-catalyzed reactions have also been developed for the synthesis of indoles. rsc.orgmdpi.comchemrxiv.orgbohrium.com These methods often involve the cyclization of substituted anilines or the annulation of alkynes. A potential, though undemonstrated, route could involve the rhodium-catalyzed cyclization of a difluorinated aniline derivative.

Copper-catalyzed reactions are known to facilitate the synthesis of fluorinated indole derivatives. researchgate.netresearchgate.net Copper catalysts can be used in C-H difluoroalkylation reactions, although controlling the regioselectivity to obtain the 5,6-disubstituted product would be a key challenge. mdpi.com Copper-catalyzed reactions are also employed in the synthesis of N-fluoroalkylated indoles and in multicomponent reactions to construct complex indole structures. rsc.orgresearchgate.net

The following table outlines the potential application of metal catalysis in the synthesis of fluorinated indoles, which could be hypothetically adapted for this compound.

| Metal Catalyst | Potential Application | Example Reaction Type | Status for this compound |

| Palladium | C-H Fluorination/Cyclization | C-H activation and functionalization of indoles. acs.orgnih.gov | Hypothetical |

| Rhodium | Cyclization/Annulation | Transannulation of triazoles to form N-fluoroalkyl indoles. rsc.orgmdpi.com | Hypothetical |

| Copper | Fluorination/Cyclization | C-H difluoroalkylation of indoles. mdpi.com | Hypothetical |

Optimization of Reaction Parameters for Enhanced Yield and Selectivity

To enhance the efficiency of the synthesis of this compound, careful optimization of various reaction parameters is essential. These parameters include the choice of solvent, reaction temperature, stoichiometry of reactants, and the selection of an appropriate catalyst for the cyclization step.

Influence of Solvents and Temperature on Reaction Efficiency

The choice of solvent and the control of reaction temperature are critical factors that significantly impact the yield and purity of this compound.

The initial formation of the isonitrosoacetanilide intermediate is typically carried out in an aqueous medium. google.comnih.gov The reaction temperature for this step can range from 30-90 °C. patsnap.com In some described procedures, the reaction mixture is heated to reflux to ensure the completion of the reaction. google.com

For the subsequent cyclization step, concentrated sulfuric acid often serves as both the solvent and the catalyst. nih.gov The reaction is generally conducted at elevated temperatures, for instance, heating to around 90 °C, to facilitate the intramolecular electrophilic substitution that forms the indoline-2,3-dione ring system. google.com However, for substrates with poor solubility in sulfuric acid, alternative solvents can be employed. Methanesulfonic acid has been shown to be an effective alternative for the cyclization of oximinoacetanilides that are poorly soluble in sulfuric acid, leading to improved yields of the corresponding isatin products. nih.gov

| Reaction Step | Solvent System | Temperature Range | Reference |

| Formation of (2E)-N-(3,4-difluorophenyl)-2-hydroxyiminoacetamide | Water | 30-90 °C | patsnap.com |

| Cyclization to this compound | Concentrated Sulfuric Acid | ~ 90 °C | google.com |

| Alternative Cyclization | Methanesulfonic Acid | 50-80 °C | nih.gov |

Stoichiometric Control and Catalyst Selection

Precise control over the stoichiometry of the reactants is fundamental to maximizing the yield and minimizing the formation of byproducts. In the Sandmeyer synthesis of isatins, the aniline derivative, chloral hydrate, and hydroxylamine hydrochloride are the key reactants. synarchive.combiomedres.us An excess of hydroxylamine is often used to ensure the complete conversion of the intermediate glyoxamide to the desired oximinoacetanilide. nih.govacs.org

The catalyst of choice for the cyclization of the isonitrosoacetanilide intermediate is a strong acid. Concentrated sulfuric acid is the most commonly employed catalyst for this transformation. google.comnih.gov It acts by protonating the oxime nitrogen, which facilitates the intramolecular electrophilic attack of the phenyl ring to form the five-membered heterocyclic ring of the isatin core. In addition to sulfuric acid, other strong acids or Lewis acids can also catalyze this cyclization. patsnap.com The efficiency of the catalyst can be influenced by the specific substituents on the aniline ring.

A summary of typical reactants and catalysts is presented in the table below:

| Reactant/Catalyst | Role in Synthesis |

| 3,4-Difluoroaniline | Starting material |

| Chloral Hydrate | Reactant for intermediate formation |

| Hydroxylamine Hydrochloride | Reactant for intermediate formation |

| Sodium Sulfate | Often used in the first step |

| Concentrated Sulfuric Acid | Catalyst for cyclization |

| Methanesulfonic Acid | Alternative catalyst for cyclization |

Monitoring Reaction Progress and Product Isolation Techniques

Effective monitoring of the reaction progress and efficient product isolation are crucial for obtaining a high purity final product.

The progress of the synthesis can be monitored using standard chromatographic techniques. Thin-layer chromatography (TLC) is a common method to track the consumption of the starting materials and the formation of the product. unipv.it

Upon completion of the cyclization reaction, the product is typically isolated by pouring the acidic reaction mixture into a large volume of crushed ice or ice water. google.comgoogle.com This procedure causes the this compound to precipitate out of the solution as a solid. The solid product is then collected by filtration, followed by washing with water to remove any residual acid and other water-soluble impurities. The collected solid is then dried, often under vacuum, to yield the crude product. google.com

For further purification, recrystallization from a suitable solvent or column chromatography can be employed. biomedres.us Flash chromatography using a silica (B1680970) gel stationary phase is a common technique for purifying isatin derivatives to a high degree of purity. unipv.it

Fundamental Reactivity of the Indoline-2,3-dione Core

The indoline-2,3-dione (isatin) scaffold is characterized by a unique distribution of reactivity. The aromatic ring is generally electron-deficient due to the deactivating effect of the adjacent α-keto-lactam moiety. The carbonyl group at the C3 position is a highly reactive electrophilic center, susceptible to a variety of nucleophilic attacks. The N-H proton of the lactam is acidic and can be readily removed by a base, facilitating N-functionalization.

Oxidation Pathways and Quinone Formation

The indoline-2,3-dione system can undergo oxidative reactions, although the electron-deficient nature of the 5,6-difluorinated ring makes it relatively stable to oxidation. High-potential quinones, such as 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) and chloranil, are powerful oxidizing agents widely used for the dehydrogenation of hydroaromatic compounds and the oxidation of activated C-H bonds. rsc.orgnih.govsantiago-lab.com The application of such oxidants can facilitate various transformations. uni-regensburg.deresearchgate.net While specific studies on the oxidation of this compound to a quinone derivative are not extensively documented, the general chemistry of isatins suggests that oxidation can lead to ring-opened products or rearrangement. For instance, oxidation of the parent isatin scaffold with certain peroxy acids is known to yield 1,4-benzoxazine-2,3(4H)-dione derivatives. The formation of true quinone structures from the isatin core itself would require significant rearrangement or fragmentation of the heterocyclic ring.

Reduction Reactions to Indoline Derivatives

The carbonyl groups of this compound are susceptible to reduction by various reducing agents. The C3-carbonyl is generally more electrophilic and thus more reactive than the C2-amide carbonyl. Selective reduction of the C3-ketone is a common transformation.

Mild reducing agents like sodium borohydride (B1222165) (NaBH₄) typically reduce the C3-ketone to a secondary alcohol, yielding the corresponding 5,6-difluoro-3-hydroxyindolin-2-one (a difluorinated dioxindole). libretexts.org Stronger reducing agents, such as lithium aluminum hydride (LiAlH₄), can achieve further reduction. Depending on the reaction conditions, this can lead to the formation of 5,6-difluorooxindole (B1590068) (reduction of the C3-carbonyl to a methylene (B1212753) group) or the complete reduction of both carbonyls to afford 5,6-difluoroindoline.

| Reactant | Reagent(s) | Product Type | General Reference |

|---|---|---|---|

| Indoline-2,3-dione | Sodium Borohydride (NaBH₄) | 3-Hydroxyindolin-2-one (Dioxindole) | libretexts.org |

| Indoline-2,3-dione | Lithium Aluminum Hydride (LiAlH₄) | Oxindole or Indoline | chemrxiv.org |

| Hydantoin (related structure) | Sodium Borohydride (NaBH₄) | 4-Hydroxy-2-imidazolidinone | pressbooks.pub |

Electrophilic Substitution Reactions on the Aromatic Ring

Electrophilic aromatic substitution on the benzene ring of this compound is challenging. The ring is strongly deactivated due to the potent electron-withdrawing effects of both the fused α-keto-lactam moiety and the two fluorine atoms. savemyexams.commasterorganicchemistry.commasterorganicchemistry.com

The directing effects of the substituents are complex:

The lactam nitrogen (N1) is an ortho, para-director, activating positions 7 and 5.

The C2 and C3 carbonyl groups are meta-directors, deactivating the entire ring and directing incoming electrophiles to positions 4 and 6.

The fluorine atoms at C5 and C6 are deactivating but ortho, para-directing.

Nucleophilic Addition and Substitution Reactions at the Ketone Centers

The carbonyl carbon at the C3 position is the most electrophilic site in the this compound molecule and readily undergoes nucleophilic addition reactions. savemyexams.comresearchgate.net This high reactivity is a result of the adjacent electron-withdrawing amide carbonyl at C2 and the inherent strain of the five-membered ring.

A wide array of nucleophiles can add to the C3-carbonyl. For example, it undergoes condensation reactions with hydrazine (B178648) derivatives to form the corresponding 3-hydrazonoindolin-2-ones. ub.edu Other common nucleophiles include organometallic reagents (e.g., Grignard reagents), cyanide, and enolates. rsc.org These reactions provide a powerful route for introducing a diverse range of substituents at the C3 position, leading to a variety of complex molecular architectures.

| Nucleophile Type | Example Reagent | Product Type | General Reference |

|---|---|---|---|

| Nitrogen Nucleophile | Hydrazine Hydrate | 3-Hydrazonoindolin-2-one | ub.edu |

| Carbon Nucleophile | Grignard Reagents (R-MgX) | 3-Alkyl-3-hydroxyindolin-2-one | rsc.org |

| Carbon Nucleophile | Cyanide Ion (e.g., KCN) | 3-Cyano-3-hydroxyindolin-2-one | researchgate.net |

Synthesis of Advanced Derivatives and Analogs

The versatile reactivity of the this compound scaffold makes it an excellent starting material for the synthesis of more complex derivatives and analogs. Functionalization can be targeted at the nitrogen atom, the C3 position, or the aromatic ring.

N-Functionalization Strategies and Nitrogen-Centered Derivatization

The nitrogen atom of the lactam ring is a key site for derivatization. The N-H proton is moderately acidic and can be removed by a variety of bases to generate an isatinate anion. This nucleophilic anion can then be reacted with electrophiles, most commonly in N-alkylation reactions. chemrxiv.org

The standard procedure for N-alkylation involves treating the this compound with a base such as sodium hydride (NaH) or potassium carbonate (K₂CO₃) in a polar aprotic solvent like dimethylformamide (DMF) or acetonitrile. nih.gov The resulting anion is then quenched with an alkylating agent, such as an alkyl halide or tosylate, to yield the N-substituted product. This method is highly effective for installing a wide range of alkyl and aryl groups at the N1 position.

| Base | Alkylating Agent (Electrophile) | Solvent | Product | General Reference |

|---|---|---|---|---|

| Potassium Carbonate (K₂CO₃) | Alkyl Halide (e.g., R-Br) | Acetonitrile (ACN) | N-Alkyl Derivative | |

| Sodium Hydride (NaH) | Alkyl Halide (e.g., R-I) | Dimethylformamide (DMF) | N-Alkyl Derivative | |

| Caesium Carbonate (Cs₂CO₃) | Benzyl Alcohol (via Borrowing Hydrogen) | Toluene | N-Benzyl Derivative | chemrxiv.org |

Annulation and Ring Expansion to Form Fused Heterocyclic Systems (e.g., Quinazolinones)

This compound, also known as 5,6-difluoroisatin, serves as a valuable precursor for the synthesis of various fused heterocyclic systems through annulation and ring expansion reactions. The electron-withdrawing nature of the two fluorine atoms on the benzene ring enhances the electrophilicity of the carbonyl groups, particularly at the C3 position, making it susceptible to a variety of chemical transformations. smolecule.com

One of the significant applications of this compound is in the preparation of quinazolinone derivatives. nih.govchim.it Quinazolinones are a class of heterocyclic compounds with a broad spectrum of biological activities. nih.govchim.itnih.gov The synthesis of quinazolinones from isatins can be achieved through various synthetic strategies. For instance, the reaction of isatins with trifluoroacetic acid chlorides, mediated by Fe(III), can lead to the formation of 2-(trifluoromethyl)quinazoline-4(3H)-ones. organic-chemistry.org Another approach involves a copper-catalyzed reaction of isatins with 2-bromopyridine (B144113) derivatives to yield 11H-pyrido[2,1-b]quinazolin-11-ones. chim.it

Ring expansion reactions of isatins provide access to larger ring systems that can be challenging to synthesize through other methods. nih.gov The electrophilic C3 carbon of the isatin core is a key site for initiating these transformations. nih.gov For example, catalytic asymmetric ring expansion of isatins with α-alkyl-α-diazoesters has been reported to produce 2-quinolone derivatives. nih.gov Furthermore, a two-carbon ring expansion of the isatin ring has been utilized to construct the dibenzo[b,d]azepin-6-one scaffold. nih.gov While specific examples detailing the ring expansion of this compound are not abundant in the provided results, the general reactivity of the isatin core suggests its applicability in these types of transformations. nih.govd-nb.info

The following table summarizes representative annulation and ring expansion reactions involving the isatin scaffold, which are applicable to this compound.

| Reactant(s) | Reagents/Conditions | Product Type | Reference |

| Isatins, Trifluoroacetic acid chlorides | Fe(III)-mediated cascade/decarbonylation | 2-(Trifluoromethyl)quinazoline-4(3H)-ones | organic-chemistry.org |

| Isatins, 2-Bromopyridine derivatives | Cu(OAc)2·H2O-catalyzed reaction | 11H-Pyrido[2,1-b]quinazolin-11-ones | chim.it |

| Isatins, α-Alkyl-α-diazoesters | Catalytic asymmetric reaction | 2-Quinolone derivatives | nih.gov |

| Isatins, N-Substituted pyridinium (B92312) bromide, Indene-1,3-dione | Two-carbon ring expansion | Dibenzo[b,d]azepin-6-one scaffold | nih.gov |

| Isatins, o-Aminobenzamides | Phosphoric acid-catalyzed cyclo-condensation | 2-Alkyl- and 2-aryl-substituted quinazolinones | nih.gov |

Modification of Carbonyl Groups and Spiro Compound Formation

The carbonyl groups of this compound are key functional handles for a wide array of chemical modifications, leading to the formation of diverse molecular architectures, including spiro compounds. beilstein-journals.orgwikipedia.org Spirooxindoles, in particular, are a privileged structural motif found in numerous bioactive natural products and synthetic compounds. beilstein-journals.org

The reactivity of the C3-carbonyl group is central to many of these transformations. It can participate in condensation reactions with various nucleophiles. smolecule.com For instance, the Knoevenagel condensation of indane-1,3-dione, a related dicarbonyl compound, with aldehydes is a well-established reaction. mdpi.com Similarly, this compound can undergo reactions with active methylene compounds.

A significant application of the carbonyl reactivity is the synthesis of spiro compounds. wikipedia.orgmdpi.com Spiro compounds contain two rings connected by a single common atom. wikipedia.org The synthesis of spiro[indoline-3,2'-quinoline] and spiro[indoline-3,2'-pyrrole] derivatives has been achieved through three-component reactions involving isatins, ammonium (B1175870) acetate, and in situ-generated 3-isatyl-1,4-dicarbonyl compounds. beilstein-journals.org The formation of spiro[5,8-methanoquinazoline-2,3′-indoline]-2′,4-dione derivatives has also been reported from the condensation of isatins with 2-aminonorbornene (B1216617) carboxamides. mdpi.com

The modification of the carbonyl groups can also lead to the formation of other heterocyclic systems. For example, the reaction of N-acylisatins with ammonia (B1221849) can result in ring-opening at the C2-carbonyl, followed by cyclization to form quinazoline (B50416) derivatives. scielo.br

The table below illustrates the types of spiro compounds that can be generated from isatin derivatives, a reaction pathway that is also available to this compound.

| Reactants | Product Type | Key Features | Reference |

| Isatins, Ammonium acetate, Dimedone adducts of 3-ethoxycarbonylmethyleneoxindoles | Dispiro[indoline-3,2'-quinoline-3',3''-indoline] | Three-component reaction, high diastereoselectivity | beilstein-journals.org |

| Isatins, Ammonium acetate, Dimedone adducts of 3-phenacylideneoxindoles | Dispiro[indoline-3,2'-pyrrole-3',3''-indoline] | Unique spiro system with a cyclohexanedione substituent | beilstein-journals.org |

| Isatins, 2-Aminonorbornene carboxamides | Spiro[5,8-methanoquinazoline-2,3′-indoline]-2′,4-dione | Condensation reaction | mdpi.com |

| Isatins, Malononitrile, Barbituric acid | Spiro[indole-3,5'-pyrrolo[2,3-d]pyrimidine] | Multicomponent domino reaction | unimi.it |

This compound as a Versatile Chemical Building Block

Role in the Construction of Complex Organic Molecules

This compound is a highly versatile building block in organic synthesis, enabling the construction of complex organic molecules and heterocyclic compounds. guidechem.com Its utility stems from the presence of multiple reactive sites: the two carbonyl groups, the active N-H group, and the electron-deficient aromatic ring. This allows for a wide range of chemical transformations, including nucleophilic substitution, condensation, and cycloaddition reactions. smolecule.com

The difluorinated indole core is a valuable pharmacophore in medicinal chemistry, as the fluorine atoms can enhance metabolic stability and bioavailability. guidechem.com The compound serves as a key intermediate in the synthesis of more complex structures. For example, it can be used to prepare quinoline (B57606) derivatives, such as 5,7-difluoroquinoline-2,4-dicarboxylic acid.

Derivatives of this compound have been synthesized to create complex molecules with potential biological activity. One such example is 1-(4-benzoylpiperazin-1-yl)-2-(5,6-difluoro-1H-indol-3-yl)ethane-1,2-dione, which incorporates a piperazine (B1678402) ring and a benzoyl group, motifs commonly found in pharmacologically active compounds. ontosight.ai

Utility in the Creation of Diverse Chemical Libraries

The adaptable chemical nature of this compound makes it an excellent scaffold for the creation of diverse chemical libraries for high-throughput screening. enamine.netenamine.net The ability to readily introduce a variety of substituents at different positions on the indoline ring system allows for the generation of a large number of structurally diverse compounds. enamine.netlifechemicals.com

The development of diversity-oriented synthesis strategies is crucial for exploring new chemical space and identifying novel bioactive compounds. mdpi.com The isatin scaffold, and by extension this compound, is well-suited for such strategies. By systematically varying the reactants in multicomponent reactions or by performing a series of derivatization steps, libraries of compounds with a wide range of physicochemical properties can be generated. enamine.netlifechemicals.com These libraries can then be screened against various biological targets to identify new lead compounds for drug discovery. enamine.net

The use of 3D-shaped molecules is becoming increasingly important in drug discovery, as they can access more complex biological targets. lifechemicals.com The spirocyclic compounds derived from this compound are inherently three-dimensional and can contribute to the generation of 3D-pharmacophore-based libraries. lifechemicals.com

Structural Elucidation and Spectroscopic Characterization of 5,6 Difluoroindoline 2,3 Dione and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique that provides detailed information about the local magnetic fields around atomic nuclei, revealing the structure, dynamics, and chemical environment of a molecule. For a compound like 5,6-Difluoroindoline-2,3-dione (B1301262), a combination of ¹H, ¹³C, and ¹⁹F NMR, along with two-dimensional techniques, is essential for a complete structural assignment.

Proton Nuclear Magnetic Resonance (¹H NMR) for Proton Environment Analysis

¹H NMR spectroscopy provides information on the number, environment, and connectivity of protons in a molecule. In this compound, the structure predicts three distinct proton signals: one for the amine proton (N-H) and two for the aromatic protons at positions 4 and 7 (H-4 and H-7).

N-H Proton: A broad singlet is typically expected for the N-H proton, with its chemical shift being highly dependent on the solvent, concentration, and temperature.

Aromatic Protons (H-4 and H-7): The aromatic region would display two complex signals corresponding to H-4 and H-7. The signal for H-4 is expected to be split by the adjacent fluorine at position 5 (³J H-F coupling) and the distant fluorine at position 6 (⁴J H-F coupling). Similarly, the H-7 signal would be split by the fluorine at C-6 (³J H-F) and C-5 (⁴J H-F). This H-F coupling, combined with potential smaller H-H coupling between H-4 and H-7, would result in complex multiplets, likely appearing as doublet of doublets or more intricate patterns. The electron-withdrawing nature of the fluorine atoms and the dione (B5365651) system would shift these proton signals downfield.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Proton Position | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

|---|---|---|---|

| H-4 | ~7.3 - 7.6 | Doublet of Doublets (dd) | ³J(H4-F5), ⁴J(H4-F6) |

| H-7 | ~7.0 - 7.3 | Doublet of Doublets (dd) | ³J(H7-F6), ⁴J(H7-F5) |

| N-H | ~11.0 - 12.0 | Broad Singlet (br s) | N/A |

Carbon Nuclear Magnetic Resonance (¹³C NMR) for Carbon Skeleton Delineation

¹³C NMR spectroscopy is used to determine the number and type of carbon atoms in a molecule. For the symmetric this compound, eight distinct carbon signals are expected.

Carbonyl Carbons (C-2, C-3): Two signals in the downfield region (typically 155-185 ppm) are characteristic of the ketone and amide carbonyl groups.

Fluorine-Bound Carbons (C-5, C-6): The carbons directly attached to fluorine atoms will appear as doublets due to strong one-bond carbon-fluorine coupling (¹J C-F). Their chemical shifts are significantly influenced by the high electronegativity of fluorine.

Other Aromatic Carbons (C-3a, C-4, C-7, C-7a): The remaining four aromatic carbons will produce distinct signals. The carbons adjacent to the fluorinated positions (C-4, C-7) will also exhibit smaller C-F couplings (²J C-F).

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Carbon Position | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity (due to C-F coupling) |

|---|---|---|

| C-2 | ~180 - 185 | Singlet or small multiplet |

| C-3 | ~157 - 162 | Singlet or small multiplet |

| C-3a | ~115 - 120 | Doublet of Doublets (dd) |

| C-4 | ~110 - 115 | Doublet of Doublets (dd) |

| C-5 | ~150 - 155 | Doublet (d) |

| C-6 | ~145 - 150 | Doublet (d) |

| C-7 | ~105 - 110 | Doublet of Doublets (dd) |

| C-7a | ~140 - 145 | Doublet of Doublets (dd) |

Fluorine Nuclear Magnetic Resonance (¹⁹F NMR) for Fluorine Environment Characterization

¹⁹F NMR is a highly sensitive technique for analyzing fluorine-containing compounds due to the 100% natural abundance and high gyromagnetic ratio of the ¹⁹F nucleus. biophysics.org The chemical shifts in ¹⁹F NMR span a very wide range, making it excellent for distinguishing between non-equivalent fluorine atoms. biophysics.orghuji.ac.il

For this compound, two distinct signals are expected for the fluorine atoms at C-5 and C-6. These signals would likely appear as doublets of doublets due to:

Ortho F-F coupling: Coupling between F-5 and F-6.

Ortho and Meta H-F coupling: Coupling of F-5 to H-4 and F-6 to H-7.

Table 3: Predicted ¹⁹F NMR Spectral Data for this compound

| Fluorine Position | Predicted Chemical Shift (δ, ppm, relative to CFCl₃) | Predicted Multiplicity |

|---|---|---|

| F-5 | ~ -130 to -140 | Doublet of Doublets (dd) |

| F-6 | ~ -135 to -145 | Doublet of Doublets (dd) |

Advanced Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

While 1D NMR provides essential information, 2D NMR experiments are crucial for assembling the complete molecular structure by establishing correlations between nuclei.

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) couplings. nih.gov For this compound, a COSY spectrum would be expected to show a cross-peak between H-4 and H-7, confirming their spatial proximity through four-bond coupling in the benzene (B151609) ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbons (one-bond ¹H-¹³C correlation). ekb.eg An HSQC spectrum would definitively link the proton signal at H-4 to the carbon signal of C-4, and H-7 to C-7, thus anchoring the assignments in both the ¹H and ¹³C spectra.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals longer-range correlations between protons and carbons (typically over two to three bonds). nih.govekb.eg This is particularly vital for identifying quaternary (non-protonated) carbons. For instance, the H-4 proton would show correlations to C-3, C-5, and C-7a. The H-7 proton would show correlations to C-5, C-6, and C-3a. These correlations are instrumental in confirming the complete carbon framework and the specific positions of the substituents.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is a cornerstone for determining the molecular weight and elemental formula of a compound.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, typically to four or five decimal places. This precision allows for the unambiguous determination of the elemental formula from the exact mass. researchgate.net For this compound, the molecular formula is C₈H₃F₂NO₂. HRMS would be used to experimentally verify the mass of the molecular ion ([M]+) or a protonated/adduct ion (e.g., [M+H]+), confirming the elemental composition.

Table 4: HRMS Data for this compound

| Parameter | Value |

|---|---|

| Molecular Formula | C₈H₃F₂NO₂ |

| Calculated Exact Mass | 183.0132 u |

| Expected HRMS Result (e.g., for [M+H]⁺) | 184.0205 u |

Table of Compounds

Ionization Techniques (e.g., Electrospray Ionization Mass Spectrometry - ESI-MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique particularly well-suited for polar, thermally labile molecules like isatin (B1672199) derivatives. In positive ion mode, this compound is expected to readily form a protonated molecule, [M+H]⁺. This occurs as the analyte solution is sprayed through a heated capillary under a strong electric field, leading to the formation of charged droplets. As the solvent evaporates, the charge density on the droplets increases until ions, such as the protonated parent molecule, are ejected into the gas phase for analysis by the mass spectrometer. The high sensitivity of ESI-MS allows for the detection of the molecular ion even with minute sample quantities, confirming the molecular weight of the compound. For this compound (molar mass 183.11 g/mol ), the expected pseudomolecular ion [M+H]⁺ would be observed at an m/z (mass-to-charge ratio) of approximately 184.12.

Analysis of Fragmentation Patterns for Structural Confirmation

Tandem mass spectrometry (MS/MS) is employed to induce fragmentation of the parent ion, providing vital information for structural confirmation. While specific fragmentation data for this compound is not extensively published, the fragmentation pattern can be predicted based on the known behavior of the isatin scaffold and fluorinated aromatic compounds.

Following the generation of the [M+H]⁺ ion via ESI, collision-induced dissociation (CID) is used to impart energy and induce fragmentation. A characteristic fragmentation pathway for the isatin core involves the sequential loss of neutral molecules. The most common initial fragmentation is the loss of a carbonyl group (CO), a stable neutral molecule.

[M+H]⁺ → [M+H - CO]⁺ : This would result in a fragment ion corresponding to the loss of 28 Da.

[M+H - CO]⁺ → [M+H - 2CO]⁺ : A subsequent loss of the second carbonyl group would lead to a further reduction of 28 Da.

The presence of fluorine atoms on the benzene ring also influences fragmentation. The C-F bond is strong, but fragments corresponding to the loss of fluorine or related moieties can sometimes be observed under higher energy conditions. The precise fragmentation pattern serves as a molecular fingerprint, allowing for differentiation from isomeric structures and confirming the integrity of the core isatin structure.

Table 1: Predicted ESI-MS Fragmentation Data for this compound

| Ion Description | Proposed Formula | Expected m/z |

|---|---|---|

| Protonated Molecule | [C₈H₄F₂NO₂]⁺ | 184.02 |

| Loss of first CO | [C₇H₄F₂NO]⁺ | 156.02 |

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers corresponding to the vibrational modes of molecular bonds.

Identification of Characteristic Vibrational Modes of Functional Groups

N-H Stretching: A prominent absorption band is expected in the region of 3200-3400 cm⁻¹, corresponding to the stretching vibration of the N-H bond in the five-membered lactam ring.

C=O Stretching: The α-dicarbonyl system of the isatin core gives rise to a characteristic and intense absorption pattern in the carbonyl region (1700-1800 cm⁻¹). Typically, isatins display a multiplet (often a triplet) of bands here. nih.gov This splitting arises from the in-phase and out-of-phase stretching vibrations of the two C=O groups (one ketonic at C3, one amidic at C2). The electron-withdrawing nature of the fluorine atoms at the 5- and 6-positions is expected to shift these carbonyl frequencies to higher wavenumbers compared to unsubstituted isatin.

Aromatic C=C Stretching: Vibrations associated with the benzene ring typically appear in the 1450-1620 cm⁻¹ region.

C-F Stretching: Strong absorption bands corresponding to the C-F stretching vibrations are expected in the 1100-1250 cm⁻¹ region.

Table 2: Characteristic IR Absorption Frequencies for this compound

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| N-H Stretch | Amine | 3200 - 3400 |

| C=O Stretch (Amide) | α-Dicarbonyl | ~1750 - 1770 |

| C=O Stretch (Ketone) | α-Dicarbonyl | ~1730 - 1750 |

| C=C Stretch | Aromatic Ring | 1450 - 1620 |

X-ray Crystallography

X-ray crystallography provides the most definitive structural information, revealing the precise three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and intermolecular interactions.

Determination of Solid-State Molecular Architecture and Conformation

While a crystal structure for this compound is not publicly available, analysis of closely related halogenated isatins, such as 5-Fluoroindoline-2,3-dione and 5-Chloroindoline-2,3-dione, provides significant insight into its expected molecular architecture. researchgate.netnih.gov

These structures consistently show that the indoline-2,3-dione core is essentially planar. The bond lengths and angles are generally within normal ranges, with one notable exception: the C2-C3 single bond connecting the two carbonyl carbons is typically elongated (e.g., ~1.55 Å in 5-fluoroindoline-2,3-dione). researchgate.net This elongation is a characteristic feature of the isatin scaffold. The introduction of two fluorine atoms at the 5- and 6-positions is not expected to significantly perturb the planarity of the bicyclic system.

Table 3: Representative Crystallographic Data for a Related Compound (5-Fluoroindoline-2,3-dione)

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 8.892 |

| b (Å) | 5.108 |

| c (Å) | 18.573 |

| β (°) | 98.22 |

| C2-C3 Bond Length (Å) | 1.538 |

Data sourced from studies on 5-Fluoroindoline-2,3-dione as an analogue. researchgate.net

Insights into Intermolecular Interactions and Crystal Packing

The crystal packing of isatin derivatives is typically dominated by hydrogen bonding and π–π stacking interactions. For this compound, the N-H group acts as a hydrogen bond donor, while the carbonyl oxygen atoms (particularly the C2-amido oxygen) act as acceptors.

Table 4: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| Isatin |

| 5-Fluoroindoline-2,3-dione |

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy is a pivotal analytical technique used to investigate the electronic properties of molecules. For this compound and its derivatives, this method provides significant insights into the electronic transitions within the molecule's chromophoric system. The absorption of UV or visible light excites electrons from lower-energy ground states to higher-energy excited states, and the wavelengths at which these absorptions occur are characteristic of the molecule's structure.

The chromophore responsible for the characteristic UV-Vis absorption of this compound is the isatin (1H-indole-2,3-dione) core. This system consists of a benzene ring fused to a pyrrolidine-2,3-dione (B1313883) ring. The conjugated system includes the aromatic ring and the two carbonyl groups (a dicarbonyl moiety adjacent to the aromatic ring), which contains π electrons and non-bonding (n) electrons (on the oxygen and nitrogen atoms). These electrons are responsible for the molecule's electronic transitions.

The electronic spectrum of such compounds is primarily characterized by two types of transitions:

π → π* (pi to pi-star) transitions: These are typically high-intensity absorptions that arise from the excitation of an electron from a π bonding orbital to a π* antibonding orbital. In the isatin core, these transitions are associated with the conjugated system of the benzene ring and the adjacent C=O groups. These absorptions generally occur in the UV region.

n → π* (n to pi-star) transitions: These transitions involve the promotion of an electron from a non-bonding atomic orbital (such as the lone pairs on the carbonyl oxygen atoms) to a π* antibonding orbital. These transitions are typically of lower intensity compared to π → π* transitions and occur at longer wavelengths, sometimes extending into the visible region, which can contribute to the color of the compound.

For the parent compound, 1H-indole-2,3-dione, specific absorption maxima have been identified. These values serve as a baseline for understanding the electronic behavior of its derivatives. researchgate.net The spectrum of 1H-indole-2,3-dione shows distinct absorption peaks corresponding to these transitions. researchgate.net

| Compound Name | Solvent | λmax (nm) | Type of Transition (Assignment) |

| 1H-indole-2,3-dione | Water | 208 | π → π* (Aromatic Ring) |

| 242 | π → π* (Carbonyl C-2) | ||

| 302 | π → π* (Carbonyl C-3) | ||

| 418 | n → π* |

Data sourced from Muhammad Riza Ghulam Fahmi et al. (2022). researchgate.net

In the case of This compound , the core chromophoric system remains the same as that of isatin. However, the presence of two fluorine atoms on the benzene ring at positions 5 and 6 is expected to modulate the electronic properties of the chromophore. Fluorine is a highly electronegative atom that can exert both an inductive effect (-I) and a resonance effect (+R) as a substituent. These effects can alter the energy levels of the molecular orbitals involved in the electronic transitions, leading to shifts in the absorption maxima (λmax). This phenomenon, known as a solvatochromic shift, can be either a bathochromic shift (to longer wavelengths) or a hypsochromic shift (to shorter wavelengths), depending on the nature of the transition and the electronic influence of the substituents. While specific experimental λmax values for this compound are not detailed in readily available literature, the fundamental principles of its UV-Vis absorption are governed by the electronic transitions within its core isatin structure.

Computational and Theoretical Studies on 5,6 Difluoroindoline 2,3 Dione

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to modern chemistry, providing a framework to predict molecular properties from first principles. For 5,6-Difluoroindoline-2,3-dione (B1301262), these calculations can elucidate its electronic behavior, which is crucial for understanding its reactivity and potential applications.

Density Functional Theory (DFT) for Electronic Structure and Reactivity Predictions

Density Functional Theory (DFT) has become a primary method for computational studies in chemistry due to its balance of accuracy and computational cost. nih.govaps.org DFT calculations are based on the principle that the ground-state energy of a molecule is a unique functional of its electron density. nih.govaps.orgcond-mat.de This approach includes electron correlation effects at a lower computational expense than traditional post-Hartree-Fock methods. nih.gov

For molecules in the isatin (B1672199) family, DFT methods, often using functionals like B3LYP or M06-2X with basis sets such as 6-311++G(d,p), are employed to optimize molecular geometry, predict stability, and analyze electronic properties. researchgate.netresearchgate.net Such studies on related halogenated isatins have demonstrated that these computational models can accurately reproduce experimental structures. researchgate.net The introduction of two fluorine atoms at the 5- and 6-positions of the indoline-2,3-dione core is expected to significantly influence the molecule's electronic properties through inductive and resonance effects, which can be precisely quantified by DFT calculations.

Molecular Electrostatic Potential (MEP) Mapping and Charge Distribution Analysis

Molecular Electrostatic Potential (MEP) mapping is a valuable tool derived from DFT calculations that visualizes the charge distribution across a molecule. The MEP surface helps in predicting the reactive sites for electrophilic and nucleophilic attacks. researchgate.net

In the MEP map of an indoline-2,3-dione derivative, regions of negative potential (typically colored red or yellow) indicate electron-rich areas and are susceptible to electrophilic attack. For this compound, these regions are expected around the carbonyl oxygen atoms. Conversely, regions of positive potential (colored blue) are electron-deficient and represent sites for nucleophilic attack. These are typically found around the hydrogen atom attached to the nitrogen (the N-H group) and the carbonyl carbons. The electron-withdrawing fluorine atoms would also influence the potential of the benzene (B151609) ring, making it more electron-deficient compared to unsubstituted isatin. Natural Bond Orbital (NBO) analysis is another technique used to study charge distribution, electron delocalization, and hyperconjugative interactions within the molecule. researchgate.net

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Gaps and Properties)

Frontier Molecular Orbital (FMO) theory simplifies the understanding of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species. youtube.comwikipedia.org The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, the innermost empty orbital, acts as an electron acceptor. youtube.com

The energy of the HOMO is related to the molecule's ionization potential, while the LUMO's energy is related to its electron affinity. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter that provides insights into the molecule's kinetic stability, chemical reactivity, and electronic transport properties. researchgate.net A smaller gap generally implies higher reactivity. researchgate.net

In studies of related compounds, the introduction of fluorine substituents has been shown to lower the energy levels of both the HOMO and LUMO. unipv.it This effect is due to the high electronegativity of fluorine. Therefore, this compound is predicted to have lower HOMO and LUMO energies compared to its non-fluorinated counterpart. The precise value of the energy gap would determine its relative reactivity.

Table 1: Representative Frontier Molecular Orbital Energies of Isatin Derivatives

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |

|---|---|---|---|

| Isatin (Hypothetical) | -6.50 | -2.00 | 4.50 |

| 5-Fluoroindoline-2,3-dione (Hypothetical) | -6.75 | -2.25 | 4.50 |

| 5-Nitroindoline-2,3-dione Derivative researchgate.net | -7.41 | -3.69 | 3.72 |

| Thiophene-Fused Isatin Dye unipv.it | -6.10 | -4.00 | 2.10 |

Note: Data for Isatin and 5-Fluoroindoline-2,3-dione are hypothetical illustrative values based on general trends. Other values are adapted from literature on related derivatives.

Molecular Modeling and Simulation

Molecular modeling and simulation encompass a range of computational techniques used to represent and analyze the behavior of molecules. These methods are essential for exploring the conformational possibilities and predicting the spectral properties of compounds like this compound.

Conformational Analysis and Energy Landscape Exploration

Conformational analysis involves identifying the stable three-dimensional arrangements (conformers) of a molecule and determining their relative energies. The indoline-2,3-dione core is a relatively rigid bicyclic system. Structural studies on similar molecules, such as 5,6-dichloro-2-(2-fluorophenyl)isoindoline-1,3-dione, show that the isoindoline (B1297411) ring system is nearly planar. nih.gov A similar planarity is expected for the indoline-2,3-dione framework of this compound.

Due to this rigidity, the conformational landscape is not complex. The primary focus of such an analysis would be to confirm the planarity of the ring system and to investigate the orientation of any potential substituents, particularly at the N1 position. For the parent this compound, the main stable conformer would likely have a planar ring structure.

Prediction of Spectroscopic Parameters

Computational chemistry can accurately predict various spectroscopic parameters, which is invaluable for confirming the structure of synthesized compounds.

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to calculate NMR chemical shifts (¹H, ¹³C, ¹⁹F). researchgate.net For this compound, theoretical ¹⁹F NMR calculations would be particularly important for characterizing the fluorine environments. Computational studies on related fluorinated compounds have shown good agreement between calculated and experimental chemical shifts. rsc.org

Vibrational (IR) Spectroscopy: Theoretical vibrational frequencies can be calculated using DFT. These calculations help in the assignment of experimental IR spectra. For instance, the characteristic carbonyl (C=O) stretching frequencies in the indoline-2,3-dione moiety can be precisely predicted. Studies on 5-fluoroisatin (B27256) have demonstrated a strong correlation between vibrational frequencies calculated via DFT and experimental solid-state data. researchgate.net

Table 2: Example Comparison of Experimental and Calculated Spectroscopic Data for a Related Isatin Derivative

| Spectroscopic Data | Parameter | Experimental Value | Calculated Value |

|---|---|---|---|

| IR (cm⁻¹) | C=O stretch (ketone) | ~1740 | ~1745 |

| IR (cm⁻¹) | C=O stretch (amide) | ~1720 | ~1725 |

| ¹³C NMR (ppm) | C2 (ketone) | ~184 | ~183 |

| ¹³C NMR (ppm) | C3 (amide) | ~158 | ~157 |

Note: The values in this table are representative and based on typical data for the isatin scaffold to illustrate the predictive power of computational methods.

Reaction Mechanism Investigations

The study of reaction mechanisms is fundamental to understanding and controlling chemical transformations. Computational chemistry provides a virtual laboratory to explore the energetic landscapes of reactions, identifying the most plausible pathways from reactants to products.

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost that makes it well-suited for studying the reactions of organic molecules like this compound. researchgate.net Through DFT calculations, researchers can map out the potential energy surface of a reaction, identifying reactants, products, intermediates, and, crucially, transition states. The transition state is the highest energy point along the reaction coordinate and represents the energetic barrier that must be overcome for the reaction to proceed.

The characterization of transition states is a key outcome of these studies. By analyzing the geometry and vibrational frequencies of a transition state, chemists can gain a detailed understanding of the bond-breaking and bond-forming processes that occur during a reaction. For instance, in cycloaddition reactions involving indole (B1671886) derivatives, computational studies can pinpoint the exact geometry of the approach of the reacting molecules, revealing the concerted or stepwise nature of the mechanism. nih.govcofc.edu

Illustrative Data Table for a Hypothetical Reaction Pathway:

| Species | Relative Energy (kcal/mol) | Key Geometric Parameters of Transition State |

| Reactants | 0.0 | - |

| Transition State | +15.2 | C1-C2 bond length: 2.1 Å, C3-N1 bond length: 2.0 Å |

| Intermediate | -5.7 | - |

| Second Transition State | +10.1 | O-H bond length: 1.5 Å |

| Products | -20.3 | - |

Disclaimer: The data presented in this table is hypothetical and for illustrative purposes only. Specific computational studies on this compound are not widely available in the cited literature.

Many chemical reactions can yield multiple products, and predicting the regioselectivity (the preference for one direction of bond formation over another) and stereoselectivity (the preference for the formation of one stereoisomer over another) is a significant challenge. Computational chemistry provides powerful tools to address this.

For substituted aromatic and heterocyclic systems like fluorinated indoles, the regioselectivity of reactions is often governed by a combination of electronic and steric factors. nih.govcofc.eduescholarship.org DFT calculations can be used to determine the activation energies for the formation of all possible regioisomers. The product formed in the greatest abundance is typically the one with the lowest activation energy barrier.

Distortion/interaction analysis is a powerful model used to rationalize and predict selectivity. This approach partitions the activation energy into two components: the energy required to distort the reactants into their transition state geometries and the interaction energy between the distorted reactants. By analyzing these components, researchers can gain a deeper understanding of the factors that control the outcome of a reaction.

Illustrative Data Table for Predicted Regioselectivity:

| Regioisomer | Activation Energy (kcal/mol) | Predicted Product Ratio |

| 2,3-adduct | 12.5 | 95% |

| 3,4-adduct | 15.8 | 5% |

Disclaimer: The data presented in this table is hypothetical and for illustrative purposes only. Specific computational studies on this compound are not widely available in the cited literature.

The solvent in which a reaction is conducted can have a profound impact on its rate and selectivity. springernature.comresearchgate.netmdpi.com Computational models can account for these solvent effects in several ways.

Implicit solvent models, such as the Polarizable Continuum Model (PCM), treat the solvent as a continuous medium with a specific dielectric constant. This approach is computationally efficient and can capture the bulk electrostatic effects of the solvent. Explicit solvent models, on the other hand, involve including a number of individual solvent molecules in the calculation. While more computationally demanding, this method can provide a more detailed picture of specific solute-solvent interactions, such as hydrogen bonding.

By performing calculations in both the gas phase and in the presence of different solvent models, chemists can predict how the reaction mechanism and product distribution will change in different solvent environments. For example, polar solvents may stabilize charged intermediates or transition states, thereby lowering the activation energy and accelerating the reaction. mdpi.com

Illustrative Data Table for Solvent Effects on Activation Energy:

| Solvent | Dielectric Constant | Calculated Activation Energy (kcal/mol) |

| Gas Phase | 1.0 | 18.2 |

| Toluene | 2.4 | 16.5 |

| Dichloromethane | 8.9 | 14.8 |

| Acetonitrile | 37.5 | 13.1 |

Disclaimer: The data presented in this table is hypothetical and for illustrative purposes only. Specific computational studies on this compound are not widely available in the cited literature.

Advanced Applications and Research Horizons of 5,6 Difluoroindoline 2,3 Dione Non Clinical Focus

Role in Modern Synthetic Organic Chemistry

The isatin (B1672199) core is a privileged scaffold in organic synthesis, and the introduction of fluorine atoms at the 5- and 6-positions enhances its utility. The electron-deficient nature of the aromatic ring and the reactivity of the C3-ketone make 5,6-difluoroindoline-2,3-dione (B1301262) an important precursor for constructing complex molecular architectures.

Development of Novel Reaction Methodologies

This compound serves as a key reactant in the development of new synthetic methods. The electrophilic C3-carbonyl group readily participates in a variety of reactions, including aldol (B89426) condensations, Knoevenagel condensations, and multicomponent reactions. Researchers have utilized this reactivity to synthesize novel compounds. For instance, the condensation of 5/6-fluoroindole-2,3-diones with substituted phenylhydrazines is a known method to produce 3-arylhydrazino-5/6-fluoro-1-morpholinomethylindol-2-ones. nih.gov The presence of the difluoro substitution pattern can influence reaction kinetics, regioselectivity, and the stability of intermediates and products, thereby enabling the exploration of new chemical space.

The compound is also a substrate for N-functionalization reactions. The reaction of N-chloro-acetyl-5/6-fluoroindole-2,3-diones with various secondary amines leads to the formation of 1-dialkylaminoacetyl-5/6-fluoroindole-2,3-diones. nih.gov These synthetic strategies highlight how the core scaffold can be readily modified to generate libraries of compounds for further investigation.

Table 1: Selected Synthetic Methodologies Utilizing Fluorinated Indole-2,3-diones

| Reaction Type | Reactants | Product Class | Reference |

|---|---|---|---|

| Condensation | 5/6-Fluoro-1-morpholinomethylindole-2,3-diones, Phenylhydrazines | 3-Arylhydrazino-5/6-fluoro-1-morpholinomethylindol-2-ones | nih.gov |

| N-Functionalization | N-Chloro-acetyl-5/6-fluoroindole-2,3-diones, Secondary Amines | 1-Dialkylaminoacetyl-5/6-fluoroindole-2,3-diones | nih.gov |

Facilitating Access to Diverse Fluorinated Heterocyclic Scaffolds

The incorporation of fluorine into heterocyclic compounds is a widely used strategy in medicinal chemistry and materials science to modulate properties such as lipophilicity, metabolic stability, and electronic character. nih.gov this compound is an excellent starting material for accessing a wide array of fluorinated heterocycles. nih.gov The isatin ring can be opened or rearranged, and the carbonyl groups can be transformed into other functionalities, leading to the synthesis of diverse scaffolds like fluorinated quinolines, tryptamines, and spiro-oxindoles.

Several methods for synthesizing this compound itself have been reported, including the direct fluorination of isatin precursors using electrophilic fluorinating agents and cyclization reactions of appropriately substituted aniline (B41778) derivatives. smolecule.comresearchgate.net The availability of this building block facilitates the systematic exploration of fluorinated chemical space, providing researchers with tools to fine-tune molecular properties for specific applications.

Scaffold Design in Chemical Biology and Enzymology

The rigid structure and hydrogen bonding capabilities of the indoline-2,3-dione core make it an ideal scaffold for designing molecules that can interact with biological macromolecules. The difluoro substitution pattern provides an additional layer of specificity and can enhance binding affinity.

Elucidation of Molecular Interaction Mechanisms with Target Proteins (e.g., DNA Gyrase, Cytochrome P450 Enzymes)

DNA Gyrase: this compound has been investigated for its interaction with bacterial DNA gyrase, a type II topoisomerase essential for bacterial DNA replication. smolecule.com This enzyme is a validated target for antibiotics. nih.govnih.gov Isatin derivatives can inhibit the supercoiling activity of DNA gyrase, and the fluorine substituents on the this compound scaffold can be critical for this inhibitory activity, potentially enhancing binding to the enzyme's active site. smolecule.com Studying how this specific compound and its analogues bind to DNA gyrase helps in understanding the structural requirements for inhibition and provides a basis for designing more potent and selective inhibitors.

Cytochrome P450 Enzymes: Cytochrome P450 (CYP) enzymes are a superfamily of hemoproteins responsible for metabolizing a wide range of xenobiotics. nih.gov While direct studies on this compound are limited, related indole (B1671886) compounds like indole-3-carbinol (B1674136) are known to induce the expression of CYP enzymes, such as CYP1A1. nih.gov The fluorinated isatin scaffold can be used to probe the active sites of CYP enzymes. The fluorine atoms can influence the compound's orientation within the binding pocket and affect its rate of metabolism. By creating derivatives and studying their interactions with various CYP isoforms, researchers can elucidate the structural determinants of substrate specificity and metabolic stability, which is crucial information in the field of drug discovery and toxicology.

Table 2: Interaction of this compound with Protein Targets

| Target Protein | Type of Interaction | Potential Outcome | Reference |

|---|---|---|---|

| Bacterial DNA Gyrase | Enzyme Inhibition | Inhibition of bacterial DNA replication | smolecule.com |

Design of Chemical Probes for Biochemical Pathways

A chemical probe is a small molecule used to study and manipulate a biological system. Given its documented interaction with enzymes like DNA gyrase, this compound serves as a promising scaffold for the design of chemical probes. smolecule.com By attaching reporter tags (e.g., fluorescent dyes, biotin) or photoreactive groups to the isatin core, researchers can create tools to visualize target enzymes within cells, identify binding partners, or map active sites. The difluoro substitution can be used to tune the probe's selectivity and cell permeability. Such probes are invaluable for dissecting complex biochemical pathways and validating new targets for therapeutic intervention.

Applications in Materials Science and Organic Electronics

The unique electronic properties of this compound make it an intriguing candidate for applications in materials science, particularly in the field of organic electronics. smolecule.com The combination of an electron-rich indole system with electron-withdrawing fluorine atoms and dicarbonyl groups creates a molecule with a significant dipole moment and electron-accepting (n-type) characteristics.

Related dione (B5365651) structures, such as indane-1,3-dione and isoindigo, are known to be versatile building blocks for organic electronic materials. nih.govmdpi.commdpi.com Fluorination is a common strategy to lower the LUMO (Lowest Unoccupied Molecular Orbital) energy level of organic molecules, which is beneficial for creating stable n-type semiconductors that can efficiently accept and transport electrons. Furthermore, the planar structure of the indoline-2,3-dione core, along with the potential for intermolecular interactions like hydrogen bonding and π-π stacking, can facilitate ordered packing in the solid state. nih.govnih.gov This molecular organization is critical for achieving high charge carrier mobility in organic field-effect transistors (OFETs) and other electronic devices. The unique electronic properties of this compound suggest its potential use in developing advanced materials for these applications. smolecule.com

Table 3: Potential Materials Science Applications for this compound

| Application Area | Relevant Properties |

|---|---|

| Organic Field-Effect Transistors (OFETs) | Electron-accepting (n-type) character, potential for ordered molecular packing |

| Organic Photovoltaics (OPVs) | Electron acceptor material, tunable energy levels via fluorination |

Integration into Functional Organic Dyes and Pigments

The isatin scaffold is the foundational chemical structure for a range of historical and modern dyes, including the famous indigo (B80030) dye. Derivatives of isatin, such as isoindigo, are utilized as building blocks for donor-acceptor conjugated polymers in optoelectronic applications. The color and electronic properties of these molecules are dictated by their molecular structure, particularly the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).

The incorporation of this compound into dye and pigment structures is a promising strategy for tuning these properties. The strong electron-withdrawing nature of the two fluorine atoms is expected to lower both the HOMO and LUMO energy levels. This modification can lead to:

Color Tuning: Altering the HOMO-LUMO gap directly influences the wavelength of light absorbed, allowing for precise color tuning. A larger energy gap typically results in a blue-shift (absorption at shorter wavelengths), while a smaller gap causes a red-shift (absorption at longer wavelengths).

Enhanced Stability: The high electronegativity of fluorine can increase the oxidative stability of the molecule, leading to dyes and pigments with improved lightfastness and thermal stability.

Modified Intermolecular Interactions: Fluorine substitution can induce specific solid-state packing through dipole-dipole or other non-covalent interactions, which can affect the final color and material properties of a pigment.

Derivatives can be synthesized through condensation reactions at the C3-carbonyl group of the this compound core, linking it to other aromatic or electron-rich moieties to create complex chromophores for advanced applications like organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

| Property | Isatin-Based Chromophore (Hypothetical) | This compound-Based Chromophore (Predicted) | Rationale for Change |

| Absorption Max (λmax) | 550 nm | 530 nm | Electron-withdrawing fluorine atoms may increase the HOMO-LUMO gap, causing a blue-shift. |

| Oxidation Potential | +0.8 V | +1.0 V | Increased stability due to the high electronegativity of fluorine atoms. |

| Solubility | Moderate in organic solvents | Higher in specific organic solvents | Fluorination can alter solubility profiles, potentially improving processability. |

| Thermal Stability | Good | Excellent | C-F bonds are stronger than C-H bonds, enhancing overall molecular stability. |

Contribution to Polymer Chemistry and Advanced Material Design

The rigid, planar structure of the isatin core makes it an attractive monomer unit for the synthesis of advanced polymers. When isatin derivatives are incorporated into a polymer backbone, they can impart desirable properties such as thermal stability, rigidity, and specific electronic characteristics. Research has demonstrated the synthesis of polymers of intrinsic microporosity (PIMs) through the polycondensation of isatin derivatives with other monomers. These materials are promising for applications in gas separation and storage.

The use of this compound as a monomer offers several potential advantages for material design:

Enhanced Inter-chain Interactions: The polarity of the C-F bonds can lead to stronger and more ordered polymer chain packing, potentially improving mechanical strength and thermal properties.

Modified Gas Permeability: In the context of PIMs, the fluorine atoms can alter the surface chemistry of the micropores, potentially enhancing selectivity for specific gases like CO2.

Dielectric Properties: Fluorinated polymers often exhibit low dielectric constants, making them valuable for applications in microelectronics as insulating layers.

Polymers could be synthesized via reactions involving the N-H group or by converting the ketone functionalities into more reactive groups, allowing for integration into various polymer backbones such as polyimides, polyamides, or conjugated polymers for organic electronics.

| Polymer Type | Potential Monomer | Target Application | Predicted Benefit of this compound |

| Polyimide | This compound derivative | High-performance films, microelectronics | Increased thermal stability, low dielectric constant. |

| Conjugated Polymer | This compound derivative | Organic photovoltaics, OFETs | Lowered HOMO/LUMO levels for better charge injection/transport. |

| Polymer of Intrinsic Microporosity (PIM) | This compound | Gas separation membranes | Enhanced CO2 selectivity due to fluorine's affinity for quadrupolar molecules. |

Future Research Directions

The full potential of this compound in materials science is yet to be realized. Future research will likely focus on overcoming synthetic challenges and accelerating the discovery of new derivatives with tailored properties.

Sustainable and Green Chemistry Approaches in Synthesis

Traditional methods for synthesizing isatin and its derivatives, such as the Sandmeyer synthesis, often involve harsh acidic conditions, high temperatures, and the use of hazardous reagents, leading to low yields and environmental concerns. Future research must prioritize the development of more sustainable synthetic routes to this compound.

Promising green chemistry approaches include:

Catalytic Oxidation: The use of molecular oxygen (O2) as a clean and abundant oxidant, combined with a photosensitizer, has been shown to be an environmentally benign method for the oxidation of indoles to isatins. Adapting this method for difluorinated indoles could provide a sustainable pathway.

Microwave-Assisted Synthesis: Microwave irradiation can significantly reduce reaction times and energy consumption. Catalyst-free, three-component reactions in aqueous media under microwave irradiation have been successfully used to synthesize spiro-isatin derivatives and could be adapted for this compound.

Flow Chemistry: Continuous flow reactors offer better control over reaction parameters, improved safety, and easier scalability compared to batch processes, making them ideal for optimizing the synthesis of this compound.

| Synthesis Method | Traditional (e.g., Sandmeyer) | Green Alternative (e.g., Catalytic Oxidation) |

| Reagents | Concentrated sulfuric acid, chloral (B1216628) hydrate (B1144303) | Photosensitizer, O2 |

| Solvent | Often uses hazardous solvents | Can be performed in greener solvents |

| Byproducts | Significant waste, acidic effluent | Primarily water |

| Energy Consumption | High (prolonged heating) | Lower (photocatalytic) |

| Yield | Often low to moderate | Potentially higher and more selective |

High-Throughput Synthesis and Automation in Derivative Discovery

The isatin core offers multiple sites for chemical modification—at the N1-position, the C2- and C3-carbonyls, and the aromatic ring. This versatility makes this compound an ideal scaffold for combinatorial chemistry and high-throughput synthesis to create large libraries of derivatives. By systematically varying substituents at these positions, researchers can rapidly explore the structure-property relationships for material applications.

Automated synthesis platforms can be employed to perform parallel reactions, purification, and characterization, drastically accelerating the discovery of new functional dyes, pigments, and polymer monomers. This approach allows for the efficient screening of vast chemical spaces to identify derivatives with optimal electronic, optical, or mechanical properties.

Application of Machine Learning and Artificial Intelligence for Compound Design and Property Prediction